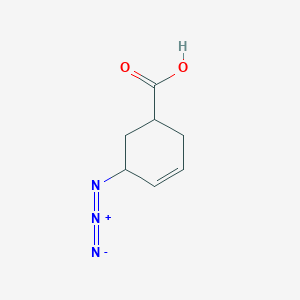

5-Azidocyclohex-3-ene-1-carboxylic acid

Description

Contextualization within Cyclohexene (B86901) Carboxylic Acid Chemistry and Azide (B81097) Functionality

The cyclohexene ring is a common motif in a vast number of natural products and pharmacologically active compounds. The inclusion of a carboxylic acid group on this scaffold, as seen in cyclohexene carboxylic acid derivatives, provides a handle for a variety of chemical manipulations. These derivatives have been explored for their potential as inhibitors of enzymes such as human 5α-reductase. nih.gov The synthetic utility of cyclohexene carboxylic acids is well-established, with research demonstrating their role as precursors in the synthesis of diverse heterocyclic and carbocyclic structures. researchgate.netresearchgate.net

The introduction of an azide (–N₃) group onto the cyclohexene backbone adds a layer of chemical reactivity that is both potent and selective. Organic azides are high-energy functional groups that can undergo a range of transformations, most notably the Curtius rearrangement to form isocyanates and subsequent conversion to amines, ureas, and carbamates. nih.govraco.cat They are also key participants in [3+2] cycloaddition reactions, famously in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of "click chemistry." researchgate.net

The amalgamation of these two functionalities in 5-Azidocyclohex-3-ene-1-carboxylic acid creates a molecule with orthogonal reactivity, where each functional group can, in principle, be addressed independently to construct more elaborate molecular designs.

Significance of the Azido (B1232118) and Carboxylic Acid Functional Groups in Chemical Transformations

The synthetic potential of this compound is rooted in the distinct and complementary reactivity of its two primary functional groups.

The Carboxylic Acid Group: This functional group is one of the most versatile in organic chemistry. nih.gov It can be readily converted into a wide range of derivatives, including esters, amides, acid halides, and anhydrides. raco.cat This versatility allows for the attachment of various molecular fragments and the formation of key linkages in larger molecules. Furthermore, the carboxylic acid can direct certain reactions and can be a key player in metallaphotoredox-catalyzed transformations, enabling novel C-C and C-heteroatom bond formations. nih.gov

The Azido Group: The azide moiety is prized for its ability to introduce nitrogen into a molecule, a critical element in a vast number of pharmaceuticals and biologically active compounds. researchgate.net Its participation in cycloaddition reactions provides a highly efficient route to nitrogen-containing heterocycles, such as triazoles. researchgate.net The Schmidt reaction, which involves the reaction of an azide with a carbonyl derivative like a carboxylic acid under acidic conditions, offers a pathway to amines or amides with the expulsion of nitrogen gas. wikipedia.org The intramolecular version of this reaction has proven to be a powerful tool for the synthesis of complex nitrogen-containing heterocycles. chimia.ch

The presence of both groups on the same cyclohexene scaffold allows for sequential or tandem reactions, where one group can be transformed while the other remains intact for subsequent functionalization. This orthogonality is a highly sought-after feature in the design of complex synthetic routes.

Overview of Research Trajectories for Azidocyclohexene Scaffolds in Academic Endeavors

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of azidocyclohexene scaffolds is a subject of academic interest, primarily driven by their potential in medicinal chemistry and the synthesis of novel materials. nih.govmdpi.com The exploration of such scaffolds generally follows several key research trajectories:

Synthesis of Novel Heterocyclic Systems: The dual functionality of azidocyclohexene derivatives makes them attractive precursors for the synthesis of complex, polycyclic heterocyclic compounds. The azide can be used as a linchpin in cycloaddition reactions to form fused or spirocyclic systems, while the carboxylic acid can be used to introduce further diversity.

Development of Bioactive Molecules: The cyclohexene framework is a common feature in many biologically active molecules. The introduction of an azide and a carboxylic acid allows for the synthesis of analogs of known drugs or the creation of entirely new molecular entities for screening against various biological targets. The ability to generate diverse libraries of compounds from a common azidocyclohexene core is particularly valuable in drug discovery. nih.govmdpi.com

Applications in "Click Chemistry" and Bioconjugation: The azide group is a key component of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Azidocyclohexene scaffolds can be employed in the development of new linkers and probes for bioconjugation, where molecules are attached to biological macromolecules like proteins or nucleic acids.

The research in this area is often characterized by the development of efficient synthetic routes to functionalized azidocyclohexenes and the subsequent exploration of their reactivity in various chemical transformations to generate molecules with potential applications in medicinal and pharmaceutical chemistry. scrivenerpublishing.com

Structure

3D Structure

Properties

IUPAC Name |

5-azidocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUSSIYFBSMQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Azidocyclohex 3 Ene 1 Carboxylic Acid and Its Analogues

Strategies for Direct Azido (B1232118) Group Introduction onto Cyclohexene (B86901) Carboxylic Acid Skeletons

The direct conversion of a C-H bond to a C-N₃ bond on a pre-formed cyclohexene carboxylic acid skeleton is a synthetically attractive but challenging strategy. Such an approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. However, direct C-H azidation methods for unsaturated carbocycles are not widely reported in the literature, primarily due to challenges in controlling regioselectivity.

The 5-azidocyclohex-3-ene-1-carboxylic acid molecule possesses several distinct C-H bonds, including allylic and homoallylic positions, which exhibit different reactivities. Radical-based azidation strategies, which typically proceed via hydrogen atom abstraction, could potentially functionalize these positions. Methodologies involving transition-metal catalysts (e.g., manganese or iron) have been developed for direct sp³ C-H azidation, often favoring the functionalization of the most activated C-H bonds. manchester.ac.uk Another approach involves photoredox catalysis, which can generate alkyl radicals from carboxylic acids for subsequent functionalization, although this often leads to decarboxylation rather than direct C-H activation on the ring. manchester.ac.uk The development of a catalyst system that could selectively target the C-5 position on the cyclohex-3-ene-1-carboxylic acid ring for direct azidation remains a significant synthetic hurdle.

Indirect Synthesis Approaches via Functional Group Interconversions of Cyclohexene Carboxylic Acids

Given the challenges of direct C-H azidation, indirect approaches that leverage the reactivity of the carboxylic acid group are more common and well-established. These multistep sequences involve either the conversion of the carboxyl group into an acyl azide (B81097) intermediate or its complete replacement via decarboxylation.

A primary indirect route involves the conversion of the carboxylic acid functionality into an acyl azide (R-CON₃). Acyl azides are valuable synthetic intermediates, most notably for their thermal or photochemical rearrangement to isocyanates via the Curtius rearrangement. wikipedia.orgnih.gov Several reliable methods exist for this transformation.

Diphenylphosphoryl azide (DPPA) is a widely used reagent for the one-pot conversion of carboxylic acids to acyl azides under mild conditions. wikipedia.orgnih.gov This method avoids the isolation of potentially explosive acyl azides and is tolerant of a wide range of functional groups. nih.gov The reaction is believed to proceed through the initial formation of a mixed anhydride (B1165640). The nucleophilic carboxylate anion attacks the phosphorus atom of DPPA, displacing the azide ion. wikipedia.org This is followed by an intramolecular rearrangement or intermolecular attack of the azide ion on the activated carbonyl carbon to form the acyl azide and the diphenylphosphate anion, which is a good leaving group. nih.govwikipedia.orgreddit.com

Table 1: Reagents for Acyl Azide Formation from Carboxylic Acids

| Reagent Class | Specific Reagent | Mechanism | Key Features |

|---|---|---|---|

| Phosphoryl Azides | Diphenylphosphoryl Azide (DPPA) | Forms a mixed phosphoric-carboxylic anhydride intermediate. nih.govwikipedia.org | Mild, one-pot procedure; avoids isolation of acyl azide. nih.gov |

| Acid Halide Precursors | Oxalyl Chloride / Sodium Azide | Two-step, one-pot: forms acyl chloride, then nucleophilic substitution. vaia.com | Widely applicable; intermediate acyl chloride is highly reactive. nih.govraco.cat |

| Peptide Coupling Agents | EDC (Carbodiimide) / Sodium Azide | Forms an O-acylisourea active ester, followed by azide attack. researchgate.netsciencemadness.org | Mild conditions; racemization-free for chiral acids. sciencemadness.org |

| Peptide Coupling Agents | T3P® (Phosphonic Anhydride) | Forms a mixed phosphonic anhydride intermediate. researchgate.netcore.ac.uk | High yields; easy work-up; non-toxic byproducts. core.ac.uk |

A classic and highly effective method for preparing acyl azides is the two-step, one-pot reaction starting from a carboxylic acid. nih.gov First, the carboxylic acid is treated with oxalyl chloride or a similar reagent (e.g., thionyl chloride) to form a highly reactive acyl chloride intermediate. raco.catrsc.org Subsequently, an azide source, typically sodium azide (NaN₃), is added. The azide anion acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to yield the final acyl azide. vaia.com This protocol is robust and has been used in the large-scale synthesis of complex molecules. nih.gov

Modern peptide coupling reagents provide a mild and efficient means of activating carboxylic acids for subsequent reaction with nucleophiles, including the azide ion. researchgate.netrsc.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by sodium azide to furnish the acyl azide in good yield. The procedure is notable for its mild conditions and for proceeding without racemization of chiral centers. sciencemadness.orgrsc.org

Propylphosphonic Anhydride (T3P®): T3P® is another effective activating agent that converts carboxylic acids into mixed phosphonic anhydrides. researchgate.net These intermediates react smoothly with sodium azide to give acyl azides. The advantages of T3P® include high yields, short reaction times, ease of product isolation, and the formation of environmentally benign, water-soluble byproducts. core.ac.uk

Decarboxylative azidation is a powerful strategy that replaces the entire carboxylic acid group with an azide group, forming a C-N₃ bond at the expense of a C-C bond. chemrevlett.com This transformation provides direct access to alkyl azides from readily available carboxylic acids and typically proceeds through a radical-mediated pathway. manchester.ac.ukchemrevlett.com

Pioneering work has shown that aliphatic carboxylic acids can be converted to the corresponding alkyl azides using a silver salt (e.g., AgNO₃ or AgF) as a catalyst, an oxidant such as potassium persulfate (K₂S₂O₈), and a sulfonyl azide (e.g., TsN₃ or PhSO₂N₃) as the azide source. organic-chemistry.orgacs.org

The proposed mechanism involves the following key steps organic-chemistry.orgacs.org:

Oxidation of Ag(I) to a more reactive Ag(II) species by the persulfate oxidant.

A single-electron transfer (SET) from the carboxylate to the Ag(II) species, regenerating Ag(I) and forming a carboxyl radical.

Rapid decarboxylation (loss of CO₂) of the carboxyl radical to generate an alkyl radical.

The alkyl radical is then trapped by the sulfonyl azide to afford the final alkyl azide product.

This method has demonstrated broad substrate compatibility, including tertiary, secondary, and primary carboxylic acids, and tolerance for various functional groups. organic-chemistry.orgacs.org More recent advancements have explored electrophotochemical methods to achieve this transformation under even milder conditions, avoiding the need for chemical oxidants. researchgate.netacs.org

Table 2: Comparison of Synthetic Strategies for Azide Introduction

| Strategy | Position of Azide | Key Reagents | Intermediate | Byproducts |

|---|---|---|---|---|

| Direct C-H Azidation | On the ring (e.g., C-5) | Metal catalysts, Photoredox catalysts | Alkyl Radical | Varies |

| Acyl Azide Formation | On the carbonyl (forms R-CON₃) | DPPA, Oxalyl Chloride, EDC, T3P® | Acyl Chloride, Mixed Anhydride, O-acylisourea | Diphenylphosphate, HCl, Urea derivative, Phosphonic acid |

| Decarboxylative Azidation | Replaces COOH group | AgNO₃, K₂S₂O₈, PhSO₂N₃ | Carboxyl/Alkyl Radical | CO₂, Sulfonic acid |

Multistep Synthetic Sequences Involving Cyclohexene Rearrangements and Derivatizations

The synthesis of complex cyclohexene derivatives like this compound can also be achieved through multistep synthetic sequences that may involve skeletal rearrangements and functional group interconversions. researchgate.netacs.org Such strategies are particularly valuable in natural product synthesis, where the construction of intricate molecular architectures is often required. researchgate.netacs.org

While a specific multistep synthesis for this compound is not prominently featured in the literature, general approaches to functionalized cyclohexenes can be envisioned. For instance, a synthetic route could commence with a Diels-Alder reaction to construct the cyclohexene core, followed by a series of functional group manipulations to introduce the carboxylic acid and a precursor to the azide group. acs.org Rearrangement reactions, such as Cope or Claisen rearrangements, could also be employed to strategically reposition functional groups within the cyclohexene ring system. acs.org

The derivatization of existing cyclohexene carboxylic acids is another viable approach. For example, a hydroxyl group could be introduced at the 5-position and subsequently converted to an azide, or an amino group could be introduced and diazotized to form the azide. The synthesis of various substituted cyclohexene carboxylic acid derivatives has been reported, providing a foundation for such synthetic explorations. researchgate.netresearchgate.netnih.gov

Stereocontrolled Synthesis and Chiral Induction in Azidocyclohexene Carboxylic Acid Derivatives

The presence of multiple stereocenters in this compound necessitates the use of stereocontrolled synthetic methods to access specific stereoisomers. Diastereoselective and enantioselective strategies are crucial for obtaining optically pure products, which is often a requirement for pharmaceutical applications.

One potential approach to achieving stereocontrol is through the use of chiral auxiliaries in reactions such as the Diels-Alder cycloaddition to form the cyclohexene ring. acs.org The auxiliary can direct the facial selectivity of the reaction, leading to the formation of a specific enantiomer of the product. Subsequent removal of the auxiliary provides the desired chiral cyclohexene carboxylic acid.

Enantioselective catalysis offers a more atom-economical approach. For example, chiral Lewis acid catalysts can be employed in Diels-Alder reactions to achieve high levels of enantioselectivity. acs.org Furthermore, enzymatic resolutions can be used to separate enantiomers of racemic mixtures of cyclohexene carboxylic acid derivatives. pharmaffiliates.com The synthesis of the structurally related (1S,5S)-5-Aminocyclohex-3-ene-1-carboxylic acid highlights the feasibility of producing specific stereoisomers of functionalized cyclohexenes. pharmaffiliates.com

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Effective for controlling stereochemistry, but requires additional steps for attachment and removal. |

| Enantioselective Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Highly atom-economical as only a small amount of the chiral catalyst is needed. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Can provide high levels of enantiomeric excess, but the maximum yield for the desired enantiomer is 50%. |

Maintaining the stereochemical integrity of the molecule throughout a multi-step synthesis is paramount. In the context of radical reactions, such as the silver-catalyzed decarboxylative azidation, the stereochemical outcome at the newly formed C-N bond can be complex. If the radical intermediate is planar and achiral, a racemic mixture of products would be expected. However, if the radical is chiral and maintains its configuration, or if the azide transfer occurs rapidly from a specific face, some degree of stereochemical retention may be observed.

For non-radical transformations, the stereochemical outcome is often more predictable. For example, Sₙ2 reactions proceed with inversion of configuration, while other reactions may proceed with retention of configuration, sometimes through the involvement of neighboring group participation. Careful selection of reagents and reaction conditions is essential to ensure that the desired stereochemistry is preserved in each synthetic step. The stereoselective synthesis of other complex cyclic amino acids has demonstrated that with careful planning, high levels of stereocontrol can be achieved and maintained. researchgate.netresearchgate.netnih.gov

Exploration of Green Chemistry Principles in the Synthesis of Azidocyclohexene Carboxylic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound and its analogues, several green chemistry principles can be applied.

The use of catalytic methods, such as the silver-catalyzed decarboxylative azidation, is inherently greener than stoichiometric reactions as it reduces waste. rsc.org Performing reactions in aqueous media or other environmentally benign solvents is another key aspect of green chemistry. The silver-catalyzed azidation has been successfully carried out in aqueous acetonitrile, reducing the reliance on volatile organic solvents. rsc.org

Other green approaches include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. rsc.org Solvent-free reactions, or mechanochemistry, where reactions are carried out by grinding solids together, can also significantly reduce waste. nih.gov While specific applications of these green methodologies to the synthesis of azidocyclohexene carboxylic acids are not yet widely reported, they represent promising avenues for future research to develop more sustainable synthetic routes. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Pathways of 5 Azidocyclohex 3 Ene 1 Carboxylic Acid and Its Derivatives

Reactivity Profiles and Transformations of the Azido (B1232118) Functional Group

The azide (B81097) functional group is a versatile entity in organic synthesis, known for its ability to undergo a variety of transformations, including decomposition to nitrenes, substitution, reduction, and participation in cycloaddition reactions.

The decomposition of organic azides, including 5-azidocyclohex-3-ene-1-carboxylic acid, can be induced by heat or light, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. rsc.orgrsc.org The nature of the products formed is dependent on reaction conditions and the electronic state (singlet or triplet) of the nitrene. researchgate.net

Singlet Nitrenes: Typically formed in the initial stages of thermal decomposition, singlet nitrenes are involved in concerted reactions.

Triplet Nitrenes: These may be formed via intersystem crossing from the singlet state and are implicated in radical-type reactions. rsc.org

Nitrene intermediates are highly electrophilic and can undergo insertion into C-H bonds. These reactions can occur intramolecularly, within the same molecule, or intermolecularly, with other molecules present in the reaction mixture.

Intramolecular Insertion: In the context of this compound, the generated nitrene can insert into the C-H bonds of the cyclohexene (B86901) ring, potentially leading to the formation of bicyclic or other rearranged nitrogen-containing heterocyclic structures. Studies on similar systems, such as 2-azidodiphenylmethanes, have shown that the products of intramolecular nitrene insertion can include ring-expanded azepinoindoles. rsc.org The specific regioselectivity of the insertion would be influenced by the proximity and accessibility of the various C-H bonds to the nitrene center.

Intermolecular Insertion: In the presence of a suitable substrate, the nitrene can insert into the C-H bonds of another molecule. For instance, the photolytic decomposition of aryl azides in diethylamine (B46881) has been shown to result in the formation of 3H-azepines. worktribe.com The efficiency and product distribution of intermolecular insertion reactions are influenced by the concentration of the substrate and the reactivity of its C-H bonds.

Table 1: Representative Nitrene Insertion Reactions

| Starting Material | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Azidodiphenylmethane | Thermal Decomposition | 10H-Azepinoindole, Amine | rsc.org |

| Aryl Azides | Photolytic Decomposition in Diethylamine | 3H-Azepines | worktribe.com |

| 4-Azidoindane | Photochemical Decomposition in Diethylamine | 5-Diethylamino-1,2,3,6-tetrahydro-4-aza-azulene | rsc.org |

The decomposition of the azido group can initiate cyclization reactions, leading to the formation of various heterocyclic systems. The nitrene intermediate can react with other functional groups within the molecule. For instance, intramolecular cyclization of certain azido-isocyanides is triggered by the azide anion, leading to complex heterocyclic systems. nih.gov While not directly involving a nitrene, this highlights the propensity of the azide functional group to participate in ring-forming reactions. In the case of this compound, the nitrene could potentially interact with the double bond or the carboxylic acid group, leading to novel cyclic structures.

The azido group can be displaced by nucleophiles or reduced to form a primary amine, a valuable functional group in organic synthesis.

Nucleophilic Substitution: The carbon atom to which the azido group is attached can be susceptible to nucleophilic attack, leading to the displacement of the azide anion. The feasibility of this reaction depends on the nature of the nucleophile and the reaction conditions. For example, the reaction of 3-sulfonato-carboxylic acid derivatives with an alkali metal azide is a method for preparing 3-azido-carboxylic acid derivatives, demonstrating the azide ion acting as a nucleophile. google.com The reverse reaction, displacement of the azide, would require a strong nucleophile.

Reduction to Amines: The reduction of an azide to a primary amine is a common and efficient transformation. This can be achieved using various reducing agents. A widely used method is catalytic hydrogenation. Alternatively, reagents like lithium aluminum hydride (LiAlH4) can also effect this reduction. youtube.com This transformation is a key step in the synthesis of various amino compounds from their corresponding azides. google.com The direct reductive amination of carboxylic acids to primary amines has also been developed, offering a one-pot synthesis from the carboxylic acid functionality. kuleuven.beresearchgate.net

Table 2: Common Methods for the Reduction of Azides to Amines

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| H2, Pd/C | Catalytic hydrogenation | youtube.com |

| LiAlH4 | Etheral solvent, followed by aqueous workup | youtube.com |

| PPh3, H2O (Staudinger Ligation) | Two-step process via an aza-ylide intermediate | nih.gov |

Azides are well-known participants in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, which forms 1,2,3-triazole rings. wikipedia.org This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility under certain conditions. nih.gov

The reaction can proceed thermally, often yielding a mixture of 1,4- and 1,5-disubstituted triazoles. wikipedia.org However, the use of a copper(I) catalyst (CuAAC) leads to the exclusive formation of the 1,4-disubstituted regioisomer, while a ruthenium catalyst (RuAAC) selectively produces the 1,5-disubstituted isomer. wikipedia.orgorganic-chemistry.org

This compound can react with various alkynes under these conditions to generate a diverse range of triazole-containing cyclohexene derivatives. The carboxylic acid functionality can also influence the reaction, for instance, in decarboxylative cycloaddition reactions where a 2-alkynoic acid is used. beilstein-journals.org

Table 3: Catalysts and Regioselectivity in Azide-Alkyne Cycloadditions

| Catalyst | Regioisomer Formed | Key Features | Reference(s) |

|---|---|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5- | Requires elevated temperatures | wikipedia.org |

| Copper(I) | 1,4-disubstituted | High efficiency, mild conditions | nih.govorganic-chemistry.org |

| Ruthenium | 1,5-disubstituted | Complements CuAAC regioselectivity | wikipedia.orgorganic-chemistry.org |

Thermal and Photochemical Decompositions Leading to Nitrene Intermediates

Transformations and Derivatizations of the Carboxylic Acid Moiety within the Cyclohexene Framework

The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

Common derivatizations of carboxylic acids include their conversion to:

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. libretexts.orglibretexts.org This is often the first step in synthesizing other derivatives.

Esters: Esterification can be achieved through various methods, including the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reacting the corresponding acid chloride or anhydride (B1165640) with an alcohol. libretexts.org

Amides: Amides can be formed by reacting the carboxylic acid with an amine. This often requires activation of the carboxylic acid, for example, by converting it to an acid chloride first, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

Anhydrides: Acid anhydrides can be prepared by the dehydration of two carboxylic acid molecules, although this typically requires high temperatures. libretexts.org

The cyclohexene ring itself can also undergo transformations. For instance, dehydro-aromatization reactions can convert the cyclohexene ring to an aromatic system. rsc.org Furthermore, the double bond can be functionalized, for example, through epoxidation to form cyclohexene oxide. beilstein-journals.org

The synthesis of various cyclohexene carboxylic acid derivatives has been explored for different applications, including their potential as antitumor agents. researchgate.net The interplay between the reactivity of the carboxylic acid and the other functional groups on the cyclohexene ring allows for the creation of a wide array of complex molecules.

Acyl Substitution Reactions with Various Nucleophiles

The carboxylic acid group is a primary site for nucleophilic acyl substitution, a class of reactions where the hydroxyl (-OH) group is replaced by another nucleophile. These reactions typically proceed through a tetrahedral intermediate. pressbooks.pubuomustansiriyah.edu.iq The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl into a better leaving group, often by protonating the carbonyl oxygen under acidic conditions or by using specific activating agents. libretexts.org

Esterification: this compound is expected to react with alcohols in the presence of an acid catalyst to form the corresponding esters. This reversible reaction, often referred to as Fischer esterification, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org Subsequent elimination of water yields the ester.

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed. DCC activates the carboxylic acid by converting the -OH into a good leaving group, which is then readily displaced by the amine nucleophile to form the amide. libretexts.org Alternatively, borate (B1201080) esters like B(OCH2CF3)3 have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines. acs.org

Table 1: Predicted Acyl Substitution Products

| Reactant | Conditions | Expected Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalyst), Heat | Methyl 5-azidocyclohex-3-ene-1-carboxylate |

| Ethylamine (CH₃CH₂NH₂) | DCC | N-ethyl-5-azidocyclohex-3-ene-1-carboxamide |

Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acid halide. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to synthesize acid chlorides and acid bromides, respectively. chadsprep.comlibretexts.org The reaction with thionyl chloride, for instance, proceeds by converting the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group that is subsequently displaced by a chloride ion. libretexts.org

Acid Anhydrides: Acid anhydrides can be prepared from this compound through several methods. A common laboratory synthesis involves the reaction of the corresponding acid chloride with a carboxylate salt. uomustansiriyah.edu.iqmasterorganicchemistry.com This nucleophilic acyl substitution reaction readily forms both symmetrical and unsymmetrical anhydrides. libretexts.org Alternatively, heating the carboxylic acid may lead to dehydration and the formation of a symmetric anhydride, though this is more common for dicarboxylic acids forming cyclic anhydrides.

Table 2: Synthesis of Reactive Carboxylic Acid Derivatives

| Reagent | Expected Product |

|---|---|

| Thionyl chloride (SOCl₂) | 5-Azidocyclohex-3-ene-1-carbonyl chloride |

| Phosphorus tribromide (PBr₃) | 5-Azidocyclohex-3-ene-1-carbonyl bromide |

| React product of SOCl₂ with 5-Azidocyclohex-3-ene-1-carboxylate salt | 5-Azidocyclohex-3-ene-1-carboxylic anhydride |

Decarboxylation Reactions and their Synthetic Utility

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of other functional groups can facilitate this reaction. For cyclohexene carboxylic acids, decarboxylation is often linked with aromatization, as the formation of a stable aromatic ring provides a strong thermodynamic driving force. For instance, palladium-catalyzed reactions of cyclohexane (B81311) carboxylic acids can lead to decarboxylation and aromatization. nih.gov However, studies on monocarboxylic cyclohexene acids have shown that decarboxylation does not always occur during aromatization processes. researchgate.net The synthetic utility of decarboxylation lies in its ability to generate new carbon-carbon bonds or introduce different functionalities at the former site of the carboxyl group, often leading to hydrocarbons or their derivatives. researchgate.netyoutube.com

Reactivity and Transformations of the Cyclohexene Ring System

The cyclohexene ring possesses two key sites of reactivity: the carbon-carbon double bond and the azide group. These sites can undergo a variety of transformations, including additions, cycloadditions, and rearrangements.

Electrophilic Additions: The electron-rich pi (π) bond of the cyclohexene ring is susceptible to attack by electrophiles. utdallas.edu In an electrophilic addition reaction, the π-bond acts as a nucleophile, attacking an electrophile and forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org Common electrophiles include hydrogen halides (HBr, HCl) and sulfuric acid. chemguide.co.uk The regioselectivity of the addition to the unsymmetrical double bond in this compound will be influenced by the electronic effects of the azide and carboxylic acid groups on the stability of the potential carbocation intermediates.

Cycloadditions: The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction. More pertinently, the vinyl azide moiety itself is a versatile component in cycloaddition chemistry. Vinyl azides can act as 1,3-dipoles, reacting with various dipolarophiles. acs.org They are known to undergo cycloaddition with ketenes and can participate in both inverse-electron-demand hetero-Diels-Alder reactions and standard Diels-Alder reactions, depending on the reaction partner. acs.orgnih.gov These reactions can be highly enantioselective when catalyzed by chiral catalysts, providing a route to complex, stereodefined nitrogen-containing heterocyclic structures. nih.gov The azide group can either be retained in the product or be eliminated as dinitrogen (N₂), leading to a wide diversity of potential products. researchgate.netnih.gov

The cyclohexene ring itself is relatively stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. For example, epoxidation of the double bond followed by acid- or base-catalyzed ring-opening with various nucleophiles is a common strategy to introduce functionality. researchgate.net The presence of the azide group introduces unique rearrangement possibilities. For instance, thermolysis or photolysis of vinyl azides can lead to the formation of highly reactive vinyl nitrene or 2H-azirine intermediates, which can then undergo further rearrangements or reactions. nih.gov Additionally, Lewis acid-mediated reactions can induce Schmidt-type rearrangements, driven by the loss of dinitrogen, to yield functionalized amide products. nih.gov

Table of Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-azidocyclohex-3-ene-1-carboxylate |

| N-ethyl-5-azidocyclohex-3-ene-1-carboxamide |

| 5-Azidocyclohex-3-ene-1-carbonyl chloride |

| 5-Azidocyclohex-3-ene-1-carbonyl bromide |

| 5-Azidocyclohex-3-ene-1-carboxylic anhydride |

| Methanol |

| Ethylamine |

| Thionyl chloride |

| Phosphorus tribromide |

| Dicyclohexylcarbodiimide (DCC) |

| Carbon dioxide |

| Hydrogen bromide |

| Hydrogen chloride |

| Sulfuric acid |

Interplay, Compatibility, and Chemoselectivity Considerations of Azido and Carboxylic Acid Functionalities

The chemical behavior of this compound is dominated by the respective reactivities of the azide and carboxylic acid moieties. The outcome of a given reaction is highly dependent on the reagents and conditions employed, which can be tailored to favor transformation at one site over the other.

The carboxylic acid group is a Brønsted acid and can be deprotonated by a base to form a carboxylate anion. This anion is a good nucleophile, capable of participating in SN2 reactions. Conversely, under acidic conditions, the carbonyl oxygen can be protonated, activating the carboxyl group toward nucleophilic attack. Standard transformations of carboxylic acids, such as Fischer esterification (reaction with an alcohol under acid catalysis) or conversion to an acyl chloride (e.g., using thionyl chloride), are feasible. organic-chemistry.orgraco.cat

The azide group is a versatile functional group. It can act as a potent nucleophile in substitution reactions and is well-known for its participation in 1,3-dipolar cycloadditions with alkynes or alkenes (Huisgen cycloaddition), a cornerstone of "click chemistry". rsc.org It can also be reduced to an amine or undergo rearrangement reactions like the Schmidt or Curtius rearrangements. raco.catwikipedia.orglibretexts.org

Chemoselectivity in reactions involving this molecule is dictated by the reaction conditions, particularly pH. nih.govresearchgate.net

Under basic conditions: The carboxylic acid is deprotonated to the carboxylate. This deactivates it towards nucleophilic acyl substitution but enhances its own nucleophilicity. An external electrophile would likely react with the carboxylate. Meanwhile, the azide group's reactivity in cycloadditions or as a nucleophile remains largely intact.

Under acidic conditions: The carboxylic acid can be activated towards nucleophilic attack. The azide group can also be protonated, which may influence its reactivity. For instance, acid catalysis is often employed in the Schmidt reaction, where an azide reacts with a carbonyl derivative. wikipedia.orglibretexts.orgorganic-chemistry.org An intramolecular Schmidt reaction between the two functional groups is a plausible pathway under strong acid conditions, potentially leading to a lactam after rearrangement. acs.orgnih.gov

Under neutral conditions: Both groups can compete for a given reagent. For example, when reacting with a reagent that can target both functionalities, such as a strong reducing agent, a mixture of products might be obtained. However, many reactions have inherent chemoselectivity. For instance, the azide's 1,3-dipolar cycloaddition with an alkyne is typically highly specific and would not involve the carboxylic acid group. mdpi.com

The spatial proximity of the two groups on the cyclohexene ring also allows for the possibility of intramolecular reactions . As mentioned, acid catalysis could induce an intramolecular Schmidt reaction. acs.org Alternatively, activation of the carboxylic acid (e.g., to an acyl chloride) could be followed by an intramolecular attack from the azide, potentially leading to a cyclic intermediate.

The following interactive table summarizes the expected reactivity at each functional group under different pH conditions.

| pH Condition | Carboxylic Acid Group Reactivity | Azido Group Reactivity | Likely Chemoselective Outcome |

| Acidic (pH < 4) | Activated towards nucleophiles. Can participate in esterification or intramolecular Schmidt reaction. wikipedia.org | Can be protonated. May participate in acid-catalyzed rearrangements (e.g., Schmidt reaction). organic-chemistry.org | Reaction at either group is possible; intramolecular reactions are favored. |

| Neutral (pH ~ 7) | Moderately reactive. Can be converted to acyl azide with specific reagents. organic-chemistry.org | Highly reactive in cycloadditions. Can be reduced. | Reactions specific to the azide group (e.g., cycloaddition) are highly selective. |

| Basic (pH > 9) | Deprotonated to carboxylate, acting as a nucleophile. Deactivated to acyl substitution. | Reactivity largely unaffected. | Reactions involving the carboxylate as a nucleophile or specific azide reactions. |

Computational and Experimental Mechanistic Elucidation

To fully understand and predict the reactivity of this compound, both computational modeling and experimental kinetic studies are indispensable tools. These approaches provide deep insights into reaction mechanisms, transition states, and the factors controlling reaction rates.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces of reactions. researchgate.netmdpi.com This allows for the identification of intermediates and, crucially, transition states—the high-energy configurations that represent the kinetic barrier to a reaction. masterorganicchemistry.comvedantu.comwikipedia.org

For a molecule like this compound, computational methods can be used to investigate various potential reaction pathways:

[3+2] Cycloaddition: The mechanism of the Huisgen cycloaddition between the azide moiety and a dipolarophile (e.g., an alkyne) can be modeled. DFT calculations can determine whether the reaction is concerted or stepwise and predict the regioselectivity (i.e., the formation of 1,4- vs. 1,5-substituted triazoles). rsc.orgmdpi.comacs.org The activation barriers (ΔG‡) for different pathways can be calculated to predict the most likely product. acs.org

Intramolecular Schmidt Reaction: The multi-step pathway of the intramolecular Schmidt reaction can be mapped. acs.org This would involve calculating the energies of the initial acid-base reaction, the formation of an acylium ion, the attack by the azide, the rearrangement with loss of N₂, and subsequent hydrolysis to form a lactam. wikipedia.org

Distortion/Interaction Model: This model can be applied to analyze the activation barriers of cycloaddition reactions. nih.gov It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted reactants. This analysis provides insight into how the structural features of the cyclohexene ring and its substituents influence reactivity. acs.orgnih.gov

The table below presents hypothetical calculated activation energies for competing reaction pathways of this compound with a generic alkyne under neutral conditions, illustrating how computational data can predict reaction outcomes.

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| 1,4-Triazole Formation | This compound + Alkyne | TS for 1,4-cycloaddition | 22.5 | Kinetically favored product |

| 1,5-Triazole Formation | This compound + Alkyne | TS for 1,5-cycloaddition | 25.8 | Kinetically disfavored |

| Esterification (uncatalyzed) | 2 molecules of this compound | TS for dimerization/esterification | > 40.0 | Thermally inaccessible |

Note: These values are hypothetical and serve to illustrate the application of computational analysis.

Experimental kinetics provide the real-world data necessary to validate computational models and definitively establish reaction mechanisms. researchgate.net The goal is to determine the rate law of a reaction, which mathematically expresses the relationship between reactant concentrations and the reaction rate. solubilityofthings.comfiveable.menumberanalytics.comsparknotes.comlibretexts.org

For a reaction involving this compound, such as its cycloaddition with an alkyne (Reactant B), the rate law would take the form:

Rate = k [this compound]m [Reactant B]n

Where:

k is the rate constant.

m and n are the reaction orders with respect to each reactant.

The Method of Initial Rates is a common experimental approach to determine the reaction orders (m and n). solubilityofthings.com This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial reaction rate for each experiment. fiveable.me The rate can be monitored using techniques like spectrophotometry (if a reactant or product absorbs light) or by taking aliquots at various times and analyzing them via chromatography or NMR. libretexts.org

The following interactive table shows hypothetical experimental data for determining the rate law of a reaction between this compound (A) and a reactant B.

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

Analysis of the data:

Comparing experiments 1 and 2, doubling [A] while keeping [B] constant doubles the rate (4.0/2.0 = 2). This indicates the reaction is first order with respect to A (m=1).

Comparing experiments 1 and 3, doubling [B] while keeping [A] constant quadruples the rate (8.0/2.0 = 4). This indicates the reaction is second order with respect to B (n=2).

Therefore, the experimental rate law is: Rate = k [A]¹ [B]² .

Further mechanistic insight can be gained from Kinetic Isotope Effects (KIEs) . libretexts.orgacs.orgwikipedia.orgnih.govacs.org By replacing an atom involved in a bond-breaking or bond-forming step in the rate-determining step with a heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed. A significant KIE provides strong evidence for which bonds are altered in the transition state. libretexts.orgnih.gov

Advanced Research Applications and Derivatization Strategies for 5 Azidocyclohex 3 Ene 1 Carboxylic Acid

Utilization as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The combination of an azide (B81097) and a cyclohexene (B86901) carboxylic acid moiety within a single molecule opens up a wide array of possibilities for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a variety of intramolecular and intermolecular reactions, leading to the formation of diverse and intricate structures.

The azide group in 5-Azidocyclohex-3-ene-1-carboxylic acid can serve as a precursor to nitrenes or participate in intramolecular cycloaddition reactions, providing pathways to complex polycyclic systems. For instance, under thermal or photochemical conditions, the azide can release nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo insertion into C-H bonds or addition to the double bond within the cyclohexene ring, leading to the formation of fused or bridged bicyclic structures.

Furthermore, the azide can participate in intramolecular [3+2] cycloaddition reactions with the alkene of the cyclohexene ring, a process that can be catalyzed by various transition metals. This would lead to the formation of fused triazoline rings, which can be further manipulated to generate a variety of polycyclic nitrogen-containing scaffolds.

The synthesis of spirocyclic systems is another area where this compound could prove valuable. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their unique three-dimensional structures. wikipedia.orgresearchgate.net An intramolecular Michael addition, for instance, could be a viable strategy. mdpi.comnih.gov After converting the carboxylic acid to a suitable nucleophile, a base-mediated intramolecular addition to the cyclohexene ring could potentially lead to the formation of a spirocyclic system.

Another potential route to spirocycles involves the intramolecular Schmidt reaction. chimia.chresearchgate.netnih.govillinois.edu This reaction typically involves the acid-catalyzed reaction of an azide with a carbonyl group. By transforming the carboxylic acid of this compound into a ketone, an intramolecular Schmidt reaction could be triggered to yield a spirocyclic lactam.

Table 1: Potential Intramolecular Reactions for Polycyclic and Spirocyclic Synthesis

| Reaction Type | Reacting Groups | Potential Product Class |

| Nitrene Insertion | Azide and C-H or C=C bonds | Fused or Bridged Bicyclic Systems |

| Intramolecular [3+2] Cycloaddition | Azide and Alkene | Fused Triazoline Systems |

| Intramolecular Michael Addition | Nucleophile (from COOH) and Alkene | Spirocyclic Systems |

| Intramolecular Schmidt Reaction | Azide and Ketone (from COOH) | Spirocyclic Lactams |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound is a promising precursor for the synthesis of a variety of such heterocycles through tandem reactions. researchgate.net

One of the most powerful methods for forming nitrogen-containing rings is the aza-Wittig reaction. wikipedia.orgehu.esscispace.comdntb.gov.uaresearchgate.net This reaction involves the formation of an iminophosphorane from an azide and a phosphine, which then reacts with a carbonyl group to form an imine. If the carbonyl group is part of the same molecule, an intramolecular aza-Wittig reaction can lead to the formation of a cyclic imine, which can be a precursor to various nitrogen heterocycles. By modifying the carboxylic acid of this compound to an aldehyde or ketone, an intramolecular aza-Wittig reaction could be employed to construct a bicyclic nitrogen-containing heterocycle.

The azide group can also be used to introduce a triazole ring, a common motif in medicinal chemistry, via the Huisgen 1,3-dipolar cycloaddition with an alkyne. nih.govresearchgate.netnih.gov By attaching an alkyne-containing moiety to the carboxylic acid group, an intramolecular "click" reaction could be used to generate a novel polycyclic system containing a triazole ring.

Development of Derivatives with Investigational Biological Activities

The cyclohexene carboxylic acid scaffold is present in a number of biologically active molecules, and the addition of an azide group provides a handle for further derivatization and the introduction of new functionalities that could modulate biological activity.

Cyclohexene carboxylic acid derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against human 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. nih.gov The design of such inhibitors often involves modifying the substituents on the cyclohexene ring to optimize interactions with the enzyme's active site. The azide group of this compound can be readily converted to an amine, which can then be acylated or alkylated to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the cyclohexene scaffold to identify potent and selective enzyme inhibitors.

Furthermore, the carboxylic acid group itself is a key feature for interaction with many enzyme active sites, often forming hydrogen bonds or salt bridges with amino acid residues.

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. The versatility of this compound makes it an excellent starting point for such studies. The azide group can be reduced to an amine, which can then be used to generate a library of amides with diverse substituents. These derivatives can be screened for biological activity, and the results can be used to build a SAR model.

For instance, studies on other cyclohexene carboxylic acid derivatives have shown that the nature and position of substituents on the ring can have a significant impact on their anti-inflammatory and antiproliferative activities. nih.gov A systematic variation of the substituent introduced via the azide group would allow for a detailed investigation of how different chemical functionalities at that position influence the biological activity of the cyclohexene carboxylic acid scaffold.

Table 2: Potential Modifications for SAR Studies

| Modification Site | Reaction | Resulting Functional Group | Potential for Further Derivatization |

| Azide Group | Reduction | Amine | Acylation, Alkylation, Sulfonylation |

| Azide Group | [3+2] Cycloaddition | Triazole | Substitution on the triazole ring |

| Carboxylic Acid | Amide Coupling | Amide | Variation of the amine component |

| Carboxylic Acid | Esterification | Ester | Variation of the alcohol component |

The azide group is a key functional group in the field of bioconjugation, primarily due to its participation in "click chemistry" reactions. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions that allow for the covalent attachment of molecules in complex biological environments. nih.govnih.gov

This compound can be used as a building block to introduce an azide handle into larger molecules, such as peptides, proteins, or other biomolecules. chemistryviews.org The carboxylic acid can be activated and coupled to an amine group on the biomolecule of interest. The resulting azido-functionalized biomolecule can then be used in a variety of bioconjugation applications. For example, it could be attached to a fluorescent dye for imaging purposes, a drug molecule for targeted delivery, or a solid support for immobilization. researchgate.net

The bioorthogonal nature of the azide-alkyne cycloaddition means that it can be performed in the presence of other functional groups found in biological systems without causing unwanted side reactions. This makes this compound a potentially valuable tool for chemical biologists seeking to label and study biomolecules in their native environment.

Contributions to the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The true synthetic prowess of this compound and its derivatives is most prominently demonstrated in their role as key intermediates in the synthesis of high-value pharmaceutical compounds. The azide group, a versatile functional handle, can be readily transformed into an amine, a critical component of many bioactive molecules.

A paramount example of its application is in the synthesis of the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®), a crucial antiviral medication for the treatment of influenza A and B. nih.govyork.ac.uk Numerous synthetic routes to oseltamivir have been developed, many of which rely on intermediates structurally related to this compound. nih.govmusechem.comorganic-chemistry.orgwikipedia.org

Often starting from naturally available precursors like (-)-shikimic acid or (-)-quinic acid, these syntheses introduce an azide group at the C-5 position of the cyclohexene ring. nih.govresearchgate.net This azide functionality serves as a masked form of the primary amine found in the final oseltamivir structure. The carboxylic acid group, or its ester equivalent, is another crucial feature of these intermediates, ultimately forming the ethyl ester present in the active drug.

One common strategy involves the formation of an epoxide intermediate from shikimic acid, which is then opened by an azide nucleophile to introduce the key C-5 azido (B1232118) group. musechem.com Subsequent functional group manipulations, including esterification of the carboxylic acid and eventual reduction of the azide to an amine, lead to the final oseltamivir molecule. The use of azide intermediates, while highly effective, does present safety considerations due to their potential explosive nature, prompting the development of azide-free alternatives and continuous flow chemistry approaches to mitigate risks. musechem.comnih.gov

The following table summarizes key transformations involving azido-cyclohexene intermediates in the synthesis of oseltamivir, highlighting the versatility of this structural motif.

| Starting Material | Key Intermediate | Transformation | Reference |

| (-)-Shikimic acid | 5-azido-cyclohexene derivative | Epoxide opening with sodium azide | musechem.com |

| (-)-Quinic acid | Azido acetamide (B32628) derivative | Azide substitution of a mesylate | york.ac.uk |

| Diethyl D-tartrate | Azido-epoxide | Ring-opening of aziridine (B145994) with an alcohol | organic-chemistry.org |

These examples underscore the critical role of azidocyclohexene carboxylic acid derivatives as pivotal pharmaceutical intermediates, enabling the large-scale production of life-saving medications.

Exploration in Ligand Design for Catalysis and Novel Method Development

While direct applications of this compound in ligand design for catalysis are not extensively documented, its structural features suggest significant potential in this area. The presence of both a chiral backbone and versatile functional groups (azide and carboxylic acid) makes it an attractive scaffold for the development of novel ligands for asymmetric catalysis.

The carboxylic acid moiety can act as an anchoring group to a metal center or a support material. Furthermore, the azide group opens a gateway to a wide array of derivatization possibilities through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scripps.edumedchemexpress.com This highly efficient and orthogonal reaction allows for the facile introduction of diverse functionalities by attaching various alkyne-containing fragments. This modular approach could be employed to synthesize libraries of ligands with tunable steric and electronic properties for catalyst optimization.

For instance, the azide could be reacted with an alkyne-functionalized phosphine, amine, or other coordinating group to generate a new class of chiral ligands. The resulting triazole ring formed from the click reaction is not merely a linker but can also participate in coordination or hydrogen bonding interactions, influencing the catalytic environment.

The development of novel synthetic methods is another promising avenue for this compound. The azide group itself is a precursor for various nitrogen-containing heterocycles through reactions like the Staudinger ligation or intramolecular C-H amination. nih.gov These transformations could lead to the discovery of new bioactive scaffolds.

Moreover, the combination of the alkene, azide, and carboxylic acid functionalities within one molecule allows for the exploration of tandem or cascade reactions, potentially leading to the rapid construction of complex molecular architectures. The development of such novel methodologies is a continuing area of interest in organic synthesis.

Analytical Techniques for Characterization and Elucidation in 5 Azidocyclohex 3 Ene 1 Carboxylic Acid Research

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are essential for the separation and purification of "5-Azidocyclohex-3-ene-1-carboxylic acid" from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) can be used for the analysis of volatile derivatives of the carboxylic acid, such as its methyl ester. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. umass.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a more common technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a standard method for the separation of such compounds. The retention time of the compound can be used for its identification and the peak area for its quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf) value is characteristic of the compound under specific conditions (stationary phase, mobile phase).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of "this compound" can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the cyclohexene (B86901) ring.

A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are held together by hydrogen bonds between their carboxylic acid groups. mdpi.com This intermolecular interaction significantly influences the packing of the molecules in the solid state.

Future Research Directions and Unexplored Avenues in 5 Azidocyclohex 3 Ene 1 Carboxylic Acid Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis and handling of organic azides on a large scale often present significant safety challenges due to their potential instability. Continuous flow chemistry offers a compelling solution to mitigate these risks. By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous intermediates is minimized, and superior control over reaction parameters like temperature and pressure is achieved. nih.govresearchgate.net Future research should focus on developing a robust, end-to-end flow synthesis protocol for 5-azidocyclohex-3-ene-1-carboxylic acid. This would not only enhance the safety of its production but also enable scalable manufacturing.

Key research objectives in this area include:

Development of a Continuous Azidation Step: Investigating and optimizing a flow-based method for the introduction of the azide (B81097) functionality onto the cyclohexene (B86901) scaffold.

Telescoped Reactions: Designing multi-step syntheses where sequential transformations are performed in connected flow reactors without the need for isolating intermediates. mdpi.com This approach significantly improves efficiency and reduces waste.

Automated Synthesis Libraries: Integrating the flow synthesis setup with automated platforms can facilitate the rapid production of a library of derivatives. nih.gov By varying reaction partners and conditions under computer control, a wide range of structurally diverse molecules can be generated for screening in drug discovery or materials science applications. This combination of flow chemistry and automation is particularly powerful for creating novel compounds for medicinal chemistry. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Azide Compounds

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents/intermediates | Significantly improved safety due to small reaction volumes |

| Scalability | Often difficult and requires significant process redesign | Readily scalable by extending operational time or using parallel reactors |

| Process Control | Limited control over heat and mass transfer | Precise control over temperature, pressure, and residence time beilstein-journals.org |

| Efficiency | May require isolation and purification of intermediates | Enables multi-step, telescoped reactions without isolation mdpi.com |

Development of Novel Photocatalytic and Electrocatalytic Approaches for Synthesis and Transformation

Modern synthetic methods increasingly rely on photocatalysis and electrocatalysis to drive reactions under mild conditions, offering alternative pathways that are often more selective and sustainable than traditional thermal methods.

Electrocatalysis: Electrocatalytic methods present a powerful tool for the transformation of functional groups within this compound. For instance, research has shown that ω-azido carboxylic acids can undergo electrocatalytic conversion to form heterocyclic structures like 1-pyrrolines through oxidative decarboxylation and intramolecular rearrangement. researchgate.net Future studies could explore analogous intramolecular reactions of this compound to generate novel bicyclic nitrogen-containing heterocycles. Furthermore, electrocatalytic approaches, often employing earth-abundant metals like cobalt, can be used for the reductive amination of carboxylic acids, providing a sustainable route to complex amines without the need for sensitive hydride reagents. nih.gov

Photocatalysis: The use of light to mediate chemical reactions opens up unique reactivity patterns. Photocatalytic methods could be developed for:

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclohexene ring to introduce additional complexity.

Azide Group Transformation: Light-induced generation of nitrenes from the azide group could lead to a variety of insertion or cycloaddition products.

Decarboxylative Coupling: Photocatalytic decarboxylative reactions could be used to transform the carboxylic acid group into other functionalities. rsc.org

Research in this area would expand the synthetic utility of the title compound, allowing for the creation of novel molecular architectures under environmentally benign conditions.

Expanding the Scope of Functional Group Compatibility in Synthesis and Reactivity

A significant challenge in the chemistry of this compound is the selective manipulation of one functional group in the presence of the other two. The azide, alkene, and carboxylic acid groups each have distinct and sometimes competing reactivities. libretexts.org Future research should systematically explore and expand the "orthogonal reactivity" of this system.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Common Reactions | Potential Incompatibilities |

|---|---|---|

| Azide | Click Chemistry (e.g., CuAAC, SPAAC), Staudinger Ligation, Reduction to Amine, Nitrene Formation | Harsh reducing agents may also affect the alkene. Acidic conditions can lead to the formation of hydrazoic acid. |

| Alkene | Addition Reactions (Halogenation, Hydroboration), Epoxidation, Diels-Alder Cycloaddition umich.edu | Strong oxidizing agents can also react with the azide. |

| Carboxylic Acid | Esterification, Amide Coupling, Reduction to Alcohol, Decarboxylation researchgate.net | Reagents for amide coupling may react with an amine if the azide is reduced first. |

Future work should focus on developing and cataloging reaction conditions that allow for the selective transformation of each functional group. This could involve:

Protecting Group Strategies: Identifying efficient protecting groups that can temporarily mask the reactivity of one or two functional groups while the third is being modified.

Catalyst Development: Designing catalysts that exhibit high chemoselectivity for one functional group over the others. For example, developing catalysts for the addition to the alkene that are inert to the azide and carboxylic acid functionalities. uniovi.es

Exploring Reaction Tolerances: Systematically studying the tolerance of various named reactions (e.g., Suzuki coupling, Heck reaction) to the presence of all three functional groups to build a comprehensive reaction compatibility map. stackexchange.com

Exploration of Novel Applications in Materials Science and Nanotechnology

The unique structure of this compound makes it an attractive candidate for applications in materials science and nanotechnology. The azide group is particularly valuable due to its utility in "click chemistry," a set of highly efficient and specific reactions. umich.edu

Potential applications to be explored include:

Polymer Synthesis: The azide and alkene functionalities can be used in different polymerization strategies. The azide can participate in step-growth polymerization via click chemistry, while the alkene can undergo chain-growth polymerization. This dual reactivity could be exploited to create novel block copolymers or cross-linked polymer networks.

Surface Functionalization: The carboxylic acid group can serve as an anchor to bind the molecule to various surfaces, such as metal oxides or nanoparticles. ekb.eg Once anchored, the azide group is exposed and available for subsequent modification via click chemistry, allowing for the precise engineering of surface properties.

Biomaterial Development: The ability to attach this molecule to surfaces and then conjugate biomolecules (e.g., peptides, proteins) via the azide group could be used to create biocompatible coatings, biosensors, or targeted drug delivery systems. medcraveonline.com Nanoparticles functionalized with this compound could serve as carriers for bioactive compounds. nih.gov

Bioinspired Synthesis and Biocatalysis Studies involving Azidocyclohexene Carboxylic Acids

Nature provides a blueprint for the efficient and stereoselective synthesis of complex molecules. nih.gov Applying bio-inspired and biocatalytic approaches to the synthesis and modification of azidocyclohexene carboxylic acids is a promising and largely unexplored avenue.

Future research in this domain could involve:

Enzymatic Synthesis: Exploring the use of enzymes to catalyze key steps in the synthesis of this compound. For example, enzymes could be used to perform stereoselective reactions, leading to the production of single enantiomers of the compound, which is often crucial for biological applications.

Biocatalytic Transformations: Using enzymes or whole-cell systems to perform selective modifications on the synthesized molecule. For instance, specific enzymes could catalyze the epoxidation of the double bond or the reduction of the carboxylic acid without affecting the azide group.

Engineered Biosynthetic Pathways: In the long term, it may be possible to engineer microorganisms to produce azido-containing natural product analogues. While challenging, this approach aligns with the growing field of synthetic biology and could provide a sustainable route to novel chemical entities. nih.gov

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, materials science, and biotechnology.

Q & A

Q. How should kinetic studies be designed to evaluate azide-alkyne cycloaddition efficiency under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Use a factorial approach to test variables (catalyst type, temperature, solvent).

- Data Analysis : Apply pseudo-first-order kinetics to determine rate constants. Use ANOVA to assess statistical significance of catalytic efficiency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.